molecular formula C6H6N2O3 B1377877 4-carbamoyl-1H-pyrrole-2-carboxylic acid CAS No. 921757-00-8

4-carbamoyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1377877
CAS No.: 921757-00-8
M. Wt: 154.12 g/mol
InChI Key: VNYDKAIREOKTED-UHFFFAOYSA-N
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Description

4-carbamoyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound . It is a powder at room temperature . The IUPAC name for this compound is 4-(aminocarbonyl)-1-methyl-1H-pyrrole-2-carboxylic acid .


Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, can be achieved through various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the reaction of D-glucosamine and pyruvic acid .


Molecular Structure Analysis

The molecular structure of this compound has been examined using density functional theory (DFT) at the B3LYP/6-311+G (d) level . The pyrrole ring and its carboxyl substituent are close to coplanar .


Chemical Reactions Analysis

Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole condensation, a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 168.15 . The melting point of this compound is between 237-239 degrees Celsius .

Scientific Research Applications

New Synthesis Methods

A study by Marcotte and Lubell (2002) introduced an effective synthesis method for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, offering a new route for generating derivatives of 4-carbamoyl-1H-pyrrole-2-carboxylic acid. This method yields significant implications for the chemical synthesis and design of pyrrole-derived compounds with potential applications in medicinal chemistry and material science Marcotte and Lubell, 2002.

Molecular Recognition

Research by Verdejo, Gil-Ramírez, and Ballester (2009) highlighted the application of this compound derivatives in molecular recognition. The study explored the use of calix[4]pyrrole receptors, modified with carboxylic acids or amino groups, for the effective binding of aromatic N-oxides in water. This demonstrates the potential of this compound in designing water-soluble receptors for molecular sensing and environmental monitoring Verdejo, Gil-Ramírez, and Ballester, 2009.

Catalysis and Green Chemistry

Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) designed novel nano organocatalysts with urea moiety, showcasing the utility of carbamoyl functional groups in catalysis. These catalysts were applied in the synthesis of various organic compounds under mild and green conditions, highlighting the role of this compound derivatives in sustainable chemical processes and the synthesis of biologically relevant molecules Zolfigol, Ayazi-Nasrabadi, and Baghery, 2015.

Material Science

Makowski et al. (2007) explored the use of 4-(pyrrole-1-yl) benzoic acid for the controlled fabrication of multilayered hybrid films. This research underscores the potential of pyrrole derivatives in the development of advanced materials with applications in electronics and sensor technology Makowski et al., 2007.

Divergent Cyclisations

A study by Smyth et al. (2007) investigated the cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, demonstrating the chemical versatility of carbamoyl-containing pyrroles in generating diverse heterocyclic structures. This work contributes to the field of organic synthesis, offering new pathways for the development of complex molecular architectures Smyth et al., 2007.

Safety and Hazards

The safety information available for 4-carbamoyl-1H-pyrrole-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken while handling this compound .

Biochemical Analysis

Biochemical Properties

4-carbamoyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with pyrrole-2-carboxylate decarboxylase, an enzyme that catalyzes the decarboxylation of pyrrole-2-carboxylic acid derivatives . This interaction is crucial for the metabolic pathways involving pyrrole derivatives. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, influencing their activity. For example, the binding of this compound to pyrrole-2-carboxylate decarboxylase results in enzyme inhibition, affecting the decarboxylation process . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its conversion by pyrrole-2-carboxylate decarboxylase, which plays a role in the metabolism of pyrrole derivatives . This compound can also influence the levels of metabolites within cells, affecting overall metabolic flux and cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its role in cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name

4-carbamoyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5(9)3-1-4(6(10)11)8-2-3/h1-2,8H,(H2,7,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYDKAIREOKTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921757-00-8
Record name 4-carbamoyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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